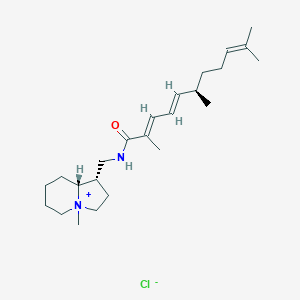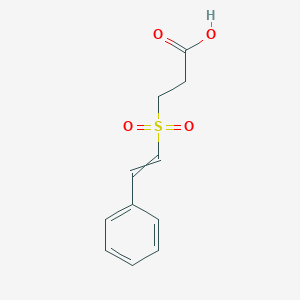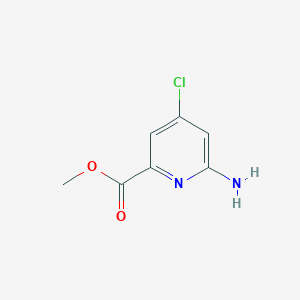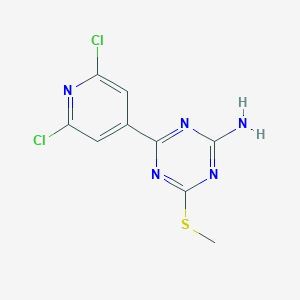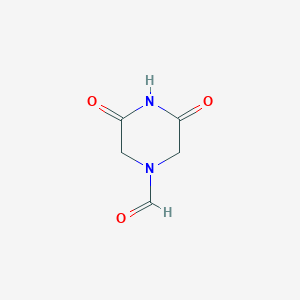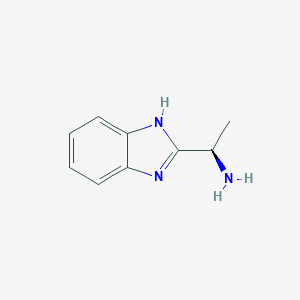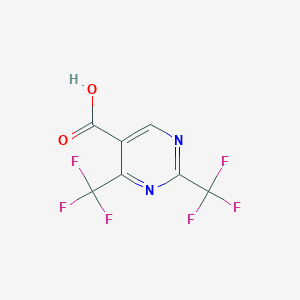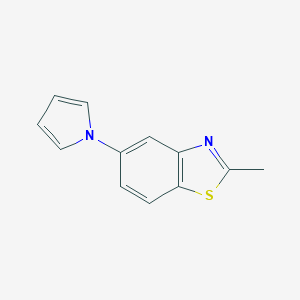
5-(Pyrrol-1-yl)-2-methylbenzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrrol-1-yl)-2-methylbenzothiazole, also known as PBTZ169, is a potent antimycobacterial agent. It has been extensively studied for its potential use in treating tuberculosis. This compound has shown promising results in both in vitro and in vivo studies, making it a potential candidate for the development of new tuberculosis drugs.
Wirkmechanismus
The exact mechanism of action of 5-(Pyrrol-1-yl)-2-methylbenzothiazole is not fully understood. However, it is believed to target multiple pathways involved in the survival and replication of Mycobacterium tuberculosis. 5-(Pyrrol-1-yl)-2-methylbenzothiazole has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of mycobacterial cell wall components. It also disrupts the proton motive force, which is essential for the survival of the bacteria.
Biochemische Und Physiologische Effekte
5-(Pyrrol-1-yl)-2-methylbenzothiazole has been shown to have a low toxicity profile in both in vitro and in vivo studies. It does not appear to have any significant effects on normal human cells. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(Pyrrol-1-yl)-2-methylbenzothiazole.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(Pyrrol-1-yl)-2-methylbenzothiazole is its potent antimycobacterial activity. It has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, which is a major advantage in the development of new tuberculosis drugs. However, the synthesis of 5-(Pyrrol-1-yl)-2-methylbenzothiazole is a complex process that requires specialized equipment and expertise, which may limit its use in some laboratories.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(Pyrrol-1-yl)-2-methylbenzothiazole. One area of research is the development of new tuberculosis drugs that incorporate 5-(Pyrrol-1-yl)-2-methylbenzothiazole as a key component. Another area of research is the study of the mechanism of action of 5-(Pyrrol-1-yl)-2-methylbenzothiazole, which may lead to the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(Pyrrol-1-yl)-2-methylbenzothiazole, which may have implications for its use in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
5-(Pyrrol-1-yl)-2-methylbenzothiazole has been extensively studied for its potential use in treating tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, 5-(Pyrrol-1-yl)-2-methylbenzothiazole has been shown to have synergistic effects when used in combination with other tuberculosis drugs.
Eigenschaften
CAS-Nummer |
174079-72-2 |
|---|---|
Produktname |
5-(Pyrrol-1-yl)-2-methylbenzothiazole |
Molekularformel |
C12H10N2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
2-methyl-5-pyrrol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H10N2S/c1-9-13-11-8-10(4-5-12(11)15-9)14-6-2-3-7-14/h2-8H,1H3 |
InChI-Schlüssel |
FBMZDTXZLFXEBP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)N3C=CC=C3 |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC(=C2)N3C=CC=C3 |
Synonyme |
Benzothiazole, 2-methyl-5-(1H-pyrrol-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

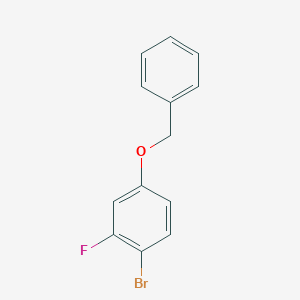
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)
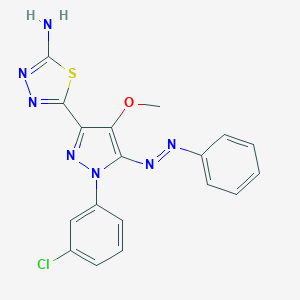
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)
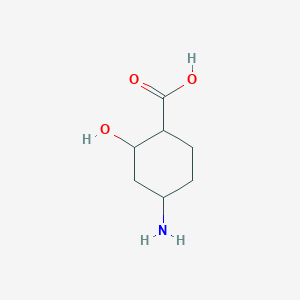
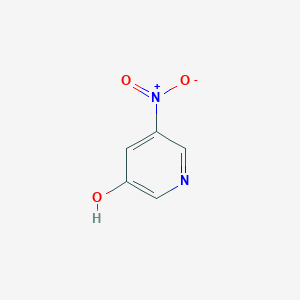
![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
